molecular formula C11H10N2O2 B12788626 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol CAS No. 57595-67-2

4,5-Dihydro-1H-benzo(g)indazole-7,8-diol

Cat. No.: B12788626
CAS No.: 57595-67-2
M. Wt: 202.21 g/mol
InChI Key: KIEMHVFGGXELEV-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-benzo(g)indazole-7,8-diol is a heterocyclic compound with a unique structure that includes both indazole and dihydroxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydroxylation . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4,5-Dihydro-1H-benzo(g)indazole-7,8-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the indazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Indazole: Shares the indazole core but lacks the hydroxyl groups.

    Benzimidazole: Similar structure but with different nitrogen positioning.

    Quinazoline: Another heterocyclic compound with a similar ring system.

Uniqueness: 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol is unique due to the presence of both hydroxyl groups and the indazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

57595-67-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4,5-dihydro-1H-benzo[g]indazole-7,8-diol

InChI

InChI=1S/C11H10N2O2/c14-9-3-6-1-2-7-5-12-13-11(7)8(6)4-10(9)15/h3-5,14-15H,1-2H2,(H,12,13)

InChI Key

KIEMHVFGGXELEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC(=C(C=C31)O)O)NN=C2

Origin of Product

United States

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